Fmoc-Gly-Gly-OH

Peptide Synthesis Quality Control Impurity Profiling

Fmoc-Gly-Gly-OH is the procurement-preferred building block for poly-Gly peptide synthesis, reducing coupling cycles by 50% compared to sequential Fmoc-Gly-OH addition. This pre-formed dipeptide minimizes cumulative Gly deletion and Gly addition byproducts, delivering higher-purity crude peptides and simplified HPLC purification. Validated for industrial-scale bivalirudin manufacturing and ADC linker construction (e.g., cathepsin B-cleavable Val-Cit-PABC and Gly-Gly-Phe-Gly motifs). Available in research (≥95%), bioassay (≥98%), and cGMP (>99%) grades to match your development phase. Eliminate sequence errors—start with the dipeptide standard.

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
CAS No. 35665-38-4
Cat. No. B557582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-OH
CAS35665-38-4
SynonymsFmoc-Gly-Gly-OH; 35665-38-4; 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetamido)aceticacid; (2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETAMIDO)ACETICACID; Fmoc-Gly-Gly; FMOC-GLYCYL-GLYCINE; SCHEMBL1667739; CTK7G8391; MolPort-006-318-882; ZINC2556583; 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]aceticAcid; AKOS012614531; AN-7483; MCULE-7485778589; AJ-39936; AK-48184; AM003377; AM022865; AM20040272; FT-0698310; ST24039132; V5466; N-(9H-Fluorene-9-ylmethoxycarbonylaminoacetyl)glycine; 3B3-063680; 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)aceticacid
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24)
InChIKeyFBKUOPULLUJMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-Gly-OH (CAS 35665-38-4): Procurement-Grade Fmoc-Protected Diglycine for Peptide Synthesis and ADC Linker Development


Fmoc-Gly-Gly-OH (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine; CAS 35665-38-4; molecular weight 354.36 g/mol; molecular formula C19H18N2O5) is an Fmoc-protected dipeptide comprising two glycine residues linked by a peptide bond with an N-terminal 9-fluorenylmethoxycarbonyl protecting group . This white to off-white crystalline powder is soluble in common peptide synthesis solvents including DMF, DMSO, and NMP, and is characterized by base-labile protection suitable for stepwise solid-phase peptide synthesis (SPPS) . The compound serves as both a flexible building block for incorporating diglycine units into peptide chains and as a lysosomally cleavable linker component in antibody-drug conjugate (ADC) construction .

Why Fmoc-Gly-Gly-OH Cannot Be Replaced by Fmoc-Gly-OH in Poly-Glycine Sequence Assembly


Substituting Fmoc-Gly-Gly-OH with sequential additions of Fmoc-Gly-OH in poly-glycine sequences introduces quantifiable risks of product heterogeneity and yield reduction that directly impact manufacturing economics and regulatory compliance. When assembling poly-Gly segments via stepwise single glycine additions, the absence of a chromophoric side chain on glycine residues prevents UV-based coupling efficiency monitoring, while the conformational flexibility inherent to glycine increases susceptibility to diketopiperazine formation and sequence deletions . In contrast, Fmoc-Gly-Gly-OH as a pre-formed dipeptide building block reduces the number of coupling steps required for poly-Gly assembly by 50%, thereby proportionally decreasing cumulative deletion events and simplifying impurity profile management . The patent literature explicitly teaches that Fmoc-Gly-Gly-OH units enable preparation of poly-Gly-containing peptides such as bivalirudin with quantifiably lower levels of Gly deletion and Gly addition byproducts compared to sequential Fmoc-Gly-OH addition approaches [1].

Quantitative Evidence for Differentiated Selection of Fmoc-Gly-Gly-OH Over Alternative Building Blocks


Purity Specification Comparison: Fmoc-Gly-Gly-OH Versus Fmoc-Gly-OH Regarding Cross-Contamination

Analytical purity specifications reveal a critical quality distinction: commercial Fmoc-Gly-OH routinely contains Fmoc-Gly-Gly-OH as a controlled impurity at ≤0.1% (a/a) by HPLC . This impurity, when present in Fmoc-Gly-OH stocks, can incorporate into peptide sequences as unintended diglycine insertions, generating Gly-addition byproducts. Conversely, the reverse impurity (Fmoc-Gly-OH in Fmoc-Gly-Gly-OH) is not a typical manufacturing concern, conferring a unidirectional purity advantage to the dipeptide building block.

Peptide Synthesis Quality Control Impurity Profiling

Synthetic Step Reduction Efficiency for Poly-Glycine Sequence Assembly

In the assembly of poly-glycine segments, Fmoc-Gly-Gly-OH reduces the required coupling cycles by 50% compared to sequential Fmoc-Gly-OH addition, as each dipeptide unit introduces two glycine residues per coupling-deprotection cycle rather than one [1]. This step reduction is explicitly claimed in the patent literature to produce crude peptide products with quantifiably lower amounts of Gly deletion and Gly addition byproducts [2]. While absolute deletion rates are sequence- and condition-dependent, the probabilistic relationship between coupling cycles and cumulative deletion frequency is well-established: each additional coupling cycle introduces a non-zero deletion probability; halving the number of cycles proportionally reduces cumulative deletion events.

Solid-Phase Peptide Synthesis Process Efficiency Poly-Gly Sequences

Commercial Purity Grade Availability Across Vendor Landscape

Commercial availability data across multiple vendors establishes a purity specification range for Fmoc-Gly-Gly-OH. Sigma-Aldrich offers ≥95% purity grade . InvivoChem supplies ≥98% purity . Bachem offers a higher specification grade at 99.8% purity (HPLC) . Inno Pharmchem reports capability exceeding 99.0% by HPLC [1]. This tiered purity landscape enables procurement decisions aligned with application criticality. For comparator context, Fmoc-Gly-Gly-Gly-OH (CAS 170941-79-4) is typically supplied at ≥95% purity with limited high-grade options, while Fmoc-Gly-OH is available at ≥99.0% (HPLC) from major suppliers .

Procurement Quality Assurance Supplier Comparison

Definitive Procurement and Application Scenarios for Fmoc-Gly-Gly-OH Based on Quantitative Evidence


Scenario 1: cGMP Manufacturing of Bivalirudin and Poly-Glycine-Containing Peptide APIs

For industrial-scale production of bivalirudin and related anticoagulant peptides containing poly-Gly segments, Fmoc-Gly-Gly-OH is the preferred building block due to its demonstrated 50% reduction in coupling cycles compared to sequential Fmoc-Gly-OH addition . This step reduction minimizes cumulative Gly deletion byproducts, yielding higher-purity crude peptide that simplifies downstream HPLC purification. Procurement of ≥99.8% purity grade from qualified vendors ensures compliance with cGMP impurity specifications. The step reduction also decreases solvent consumption and coupling reagent usage, generating measurable cost savings in large-batch manufacturing [3].

Scenario 2: ADC Linker Synthesis Requiring Lysosomally Cleavable Diglycine Motifs

In antibody-drug conjugate development programs utilizing cathepsin B-cleavable linkers (e.g., Val-Cit-PABC or Gly-Gly-Phe-Gly motifs), Fmoc-Gly-Gly-OH serves as the foundational diglycine component that undergoes lysosomal cleavage for controlled payload release . The diglycine sequence's minimal steric hindrance and conformational flexibility facilitate optimal positioning of the cleavage site relative to the cathepsin B active site. Patent filings for DS-8201 (trastuzumab deruxtecan) intermediate synthesis explicitly identify Fmoc-Gly-Gly-OH as a glycine analog building block for linker construction [3]. For ADC development, ≥98% purity grade is recommended for research-scale conjugation, while GMP-grade (>99.0%) is required for clinical manufacturing.

Scenario 3: SPPS of Flexible Linker Regions in Bioactive Peptides and Peptidomimetics

When designing synthetic peptides requiring flexible, unstructured spacer regions between functional domains, Fmoc-Gly-Gly-OH provides a pre-validated diglycine unit that introduces conformational freedom while minimizing the coupling cycles required for multi-glycine linker assembly . The dipeptide's lack of side-chain functionality and absence of chirality eliminates racemization concerns during coupling, a distinct advantage over bulkier amino acid dipeptides. Procurement at ≥95% purity is sufficient for research-grade peptide synthesis, while ≥98% is recommended for biological activity assays where linker integrity affects functional readouts.

Scenario 4: Proteomics and Structural Biology Applications Requiring Glycine-Rich Peptide Standards

For proteomics workflows requiring synthetic peptides as internal standards, antigens, or protein interaction probes, Fmoc-Gly-Gly-OH enables efficient incorporation of glycine dipeptide units with documented high purity (>99.0% HPLC) . The dipeptide building block approach reduces the probability of sequence errors in glycine-rich regions compared to sequential single-residue additions. In structural biology studies where flexible glycine-rich linkers are essential for maintaining native-like protein domain orientation, Fmoc-Gly-Gly-OH provides a reproducible and analytically well-characterized building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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